(1S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine
Description
Properties
Molecular Formula |
C9H9F4N |
|---|---|
Molecular Weight |
207.17 g/mol |
IUPAC Name |
(1S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H9F4N/c1-5(14)6-2-3-8(10)7(4-6)9(11,12)13/h2-5H,14H2,1H3/t5-/m0/s1 |
InChI Key |
FYARORXHFRMUIC-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)F)C(F)(F)F)N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoro-3-(trifluoromethyl)benzaldehyde with a chiral amine under reductive amination conditions. The reaction typically employs a reducing agent such as sodium triacetoxyborohydride in an appropriate solvent like methanol or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding imines or oximes.
Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(1S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (1S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluoro and trifluoromethyl groups can enhance its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Substituent Position Isomers
Minor changes in substituent positions significantly alter physicochemical and biological properties:
Functional Group Modifications
Stereochemical Variants
Biological Activity
The compound (1S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine, with the CAS number 1098068-92-8, is a fluorinated amine that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : (1S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine
- Molecular Formula : C9H9F4N
- Molecular Weight : 207.17 g/mol
- Boiling Point : Not specified
- Appearance : Liquid
Biological Activity Overview
The biological activity of (1S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine has been explored in various studies, particularly in relation to its potential as a therapeutic agent. The following sections summarize key findings regarding its pharmacological effects.
Antitumor Activity
Research indicates that derivatives of fluorinated amines, including (1S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine, exhibit significant antitumor properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines:
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| CFI-400945 | HCT116 (colon cancer) | 0.5 |
| Compound 82a | KMS-12 BM (multiple myeloma) | 1.4 |
| Compound 83 | MM1.S (multiple myeloma) | 0.64 |
These studies suggest that the compound may act by inhibiting specific kinases involved in tumor growth and proliferation .
The mechanism through which (1S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine exerts its biological effects is still under investigation. Preliminary data suggest that it may influence apoptotic pathways in cancer cells. For example, compounds that induce apoptosis often activate caspases, leading to programmed cell death:
- Caspase Activation : Compounds structurally related to (1S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine have been shown to activate caspase pathways in human leukemia cell lines, indicating a potential mechanism for their antitumor effects .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of fluorinated amines:
- Study on Fluorinated Amine Derivatives :
- Enzymatic Activity Assays :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (1S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine, and how can reaction conditions be optimized for higher enantiomeric purity?
- Methodology :
- Multi-step synthesis : Begin with halogenated precursors (e.g., 4-fluoro-3-(trifluoromethyl)phenyl derivatives) and employ catalytic asymmetric hydrogenation or chiral auxiliaries to achieve the (1S)-configuration. Use Lewis acids (e.g., BF₃) to stabilize intermediates .
- Optimization : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Adjust catalysts (e.g., Ru-BINAP complexes) and solvent systems (e.g., ethanol/toluene mixtures) to enhance stereoselectivity .
- Key Challenges : Competing side reactions from the electron-withdrawing trifluoromethyl group may reduce yield; use low temperatures (<0°C) during nitration/amination steps .
Q. Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?
- Methodology :
- NMR Spectroscopy : ¹⁹F NMR to confirm trifluoromethyl and fluoro substituents; ¹H NMR to verify ethanamine backbone and chiral center .
- Mass Spectrometry : High-resolution ESI-MS to distinguish isotopic patterns from fluorine atoms .
- X-ray Crystallography : Resolve absolute configuration using single-crystal analysis, critical for validating enantiopurity .
Q. How does the substitution pattern (fluoro/trifluoromethyl) influence the compound’s physicochemical properties?
- Methodology :
- LogP Analysis : Measure partition coefficients to assess lipophilicity enhanced by the trifluoromethyl group .
- Thermal Stability : Use DSC/TGA to evaluate decomposition points, which are typically elevated due to strong C-F bonds .
- Structural Insights : The meta-trifluoromethyl group creates steric hindrance, affecting solubility and crystallization behavior .
Advanced Research Questions
Q. What strategies are recommended for studying this compound’s interactions with biological targets (e.g., enzymes, receptors)?
- Methodology :
- Binding Assays : Perform SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify affinity for targets like GPCRs or monoamine transporters .
- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions, focusing on fluorine-mediated hydrophobic contacts and hydrogen bonding with the amine group .
- Case Study : Analogous compounds with trifluoromethyl groups show enhanced blood-brain barrier penetration, suggesting potential CNS applications .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?
- Methodology :
- Comparative SAR Studies : Systematically vary substituents (e.g., replacing trifluoromethyl with chloro or methoxy) and assay activity in standardized models (e.g., IC₅₀ in enzyme inhibition) .
- Meta-Analysis : Cross-reference data from orthogonal assays (e.g., in vitro vs. in vivo) to identify assay-specific artifacts .
- Example : A 2024 study found that nitro-substituted analogs (e.g., ) exhibit higher cytotoxicity but lower selectivity compared to fluoro/trifluoromethyl derivatives .
Q. What computational approaches are effective for predicting metabolic pathways and toxicity profiles?
- Methodology :
- In Silico Metabolism : Use software like Schrödinger’s ADMET Predictor to identify likely Phase I/II metabolites, focusing on oxidative defluorination or amine glucuronidation .
- Toxicity Screening : Apply ProTox-II to predict hepatotoxicity risks, particularly from reactive intermediates formed during metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
